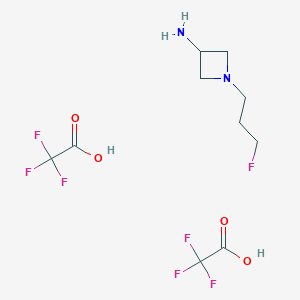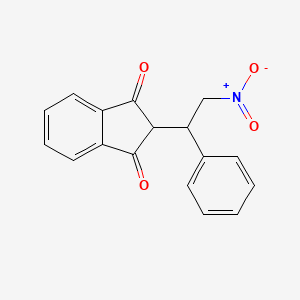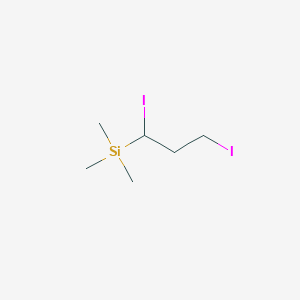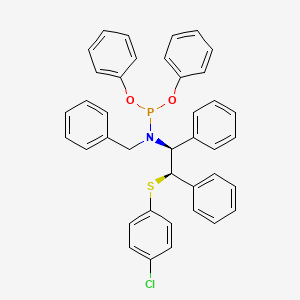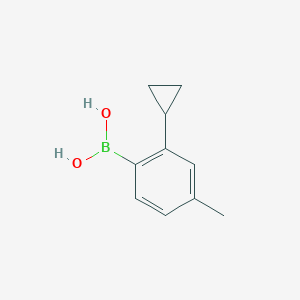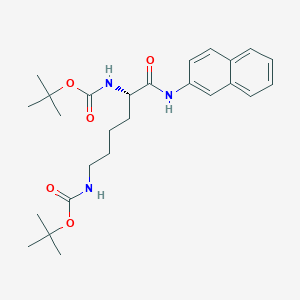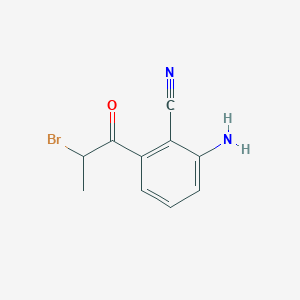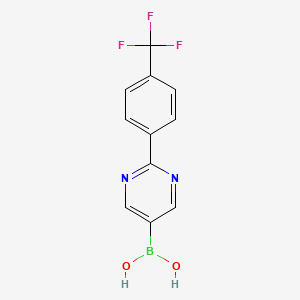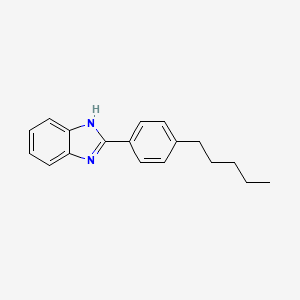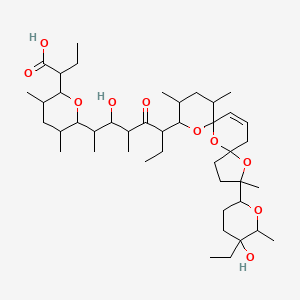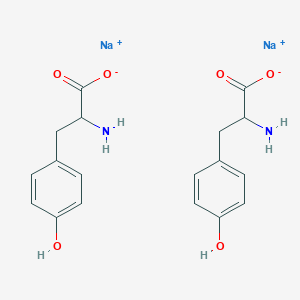
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C9H10NNa2O3. It is a disodium salt derivative of 2-amino-3-(4-hydroxyphenyl)propanoic acid, commonly known as tyrosine. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-amino-3-(4-hydroxyphenyl)propanoate typically involves the neutralization of 2-amino-3-(4-hydroxyphenyl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, where the acid reacts with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 2-amino-3-(4-hydroxyphenyl)propanoic acid. The reaction is carried out in large reactors with continuous monitoring of temperature, pH, and concentration to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its role as a precursor to neurotransmitters.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
作用機序
The mechanism of action of disodium;2-amino-3-(4-hydroxyphenyl)propanoate involves its conversion to 2-amino-3-(4-hydroxyphenyl)propanoic acid in biological systems. This compound then participates in various metabolic pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The molecular targets include enzymes involved in these pathways, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase.
類似化合物との比較
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic acid: A β-amino acid with similar structural features.
3-amino-3-(4-hydroxyphenyl)propanoate: The conjugate base of 3-amino-3-(4-hydroxyphenyl)propanoic acid.
Uniqueness
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it more suitable for industrial applications and biochemical research compared to its non-salt counterparts.
特性
分子式 |
C18H20N2Na2O6 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC名 |
disodium;2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/2C9H11NO3.2Na/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h2*1-4,8,11H,5,10H2,(H,12,13);;/q;;2*+1/p-2 |
InChIキー |
LLWMGDGDBQDPSI-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
